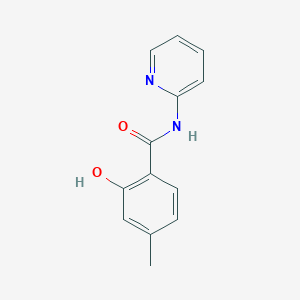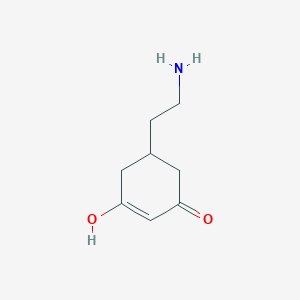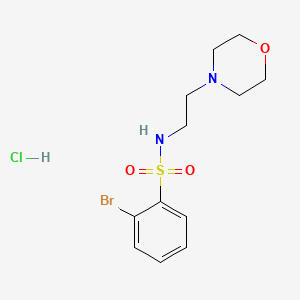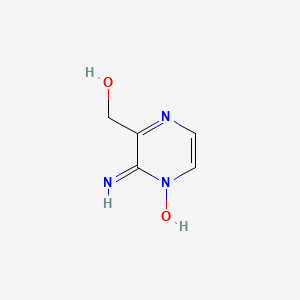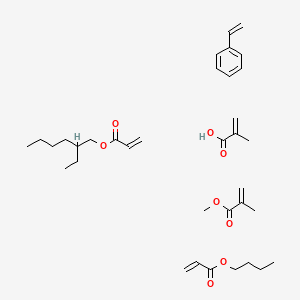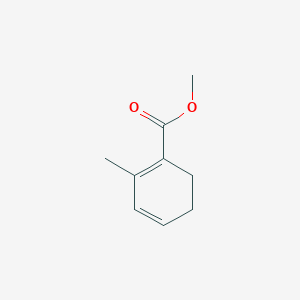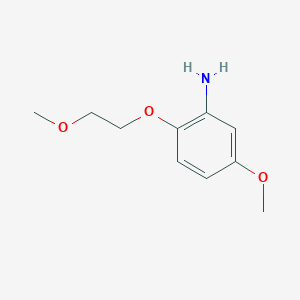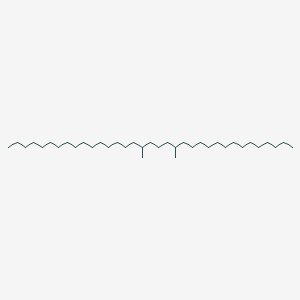
15,19-Dimethylpentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,19-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a dimethyl derivative of pentatriacontane. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15,19-Dimethylpentatriacontane typically involves the use of long-chain alkanes as starting materials. One common method is the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, followed by hydrogenation to yield the desired alkane. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale hydrogenation processes and fractional distillation to isolate the compound from mixtures of hydrocarbons.
Analyse Des Réactions Chimiques
Types of Reactions: 15,19-Dimethylpentatriacontane primarily undergoes oxidation and substitution reactions. Due to its saturated nature, it is relatively inert but can be oxidized under harsh conditions to form alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as or are used.
Substitution: Halogenation reactions can occur with reagents like or under UV light.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
15,19-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of long-chain hydrocarbons.
Biology: Plays a role in the study of insect pheromones and chemical communication.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and low reactivity.
Mécanisme D'action
The mechanism by which 15,19-Dimethylpentatriacontane exerts its effects is primarily through hydrophobic interactions . In biological systems, it interacts with lipid membranes and proteins, influencing their structure and function. Its role as a pheromone involves binding to specific receptors on the surface of insects, triggering behavioral responses.
Comparaison Avec Des Composés Similaires
- 13,23-Dimethylpentatriacontane
- 11,21-Dimethylpentatriacontane
- 15,19,23-Trimethylheptatriacontane
Comparison: 15,19-Dimethylpentatriacontane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylpentatriacontanes, it has distinct melting and boiling points, as well as unique interactions with biological systems.
Propriétés
Numéro CAS |
56987-86-1 |
|---|---|
Formule moléculaire |
C37H76 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
15,19-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
Clé InChI |
XDMQCULQPXRKOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


